
2-(Azetidin-1-yl)-5-bromopyridine
Overview
Description
2-(Azetidin-1-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety Azetidine is a four-membered nitrogen-containing ring, while bromopyridine is a pyridine ring substituted with a bromine atom
Mechanism of Action
Target of Action
Azetidine derivatives have been known to exhibit a wide range of pharmacological properties
Mode of Action
The exact mode of action of 2-(Azetidin-1-yl)-5-bromopyridine is currently unknown due to the lack of specific studies on this compound. It is known that azetidine derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Azetidine derivatives have been reported to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(Azetidin-1-yl)-5-bromopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
3-Pyrrole-substituted 2-azetidinones: These compounds have similar structural features and are used in medicinal chemistry.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share the azetidine ring and are used in various biological applications.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and the exploration of new pharmacological properties.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSNUAQAYRFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

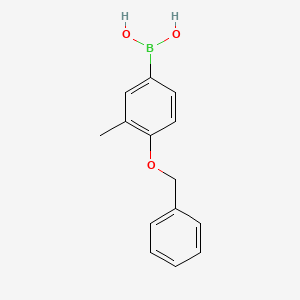
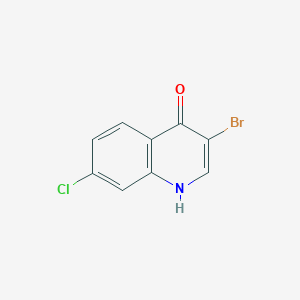


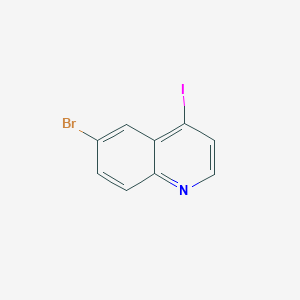
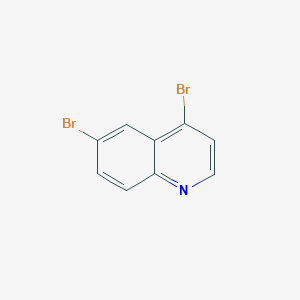

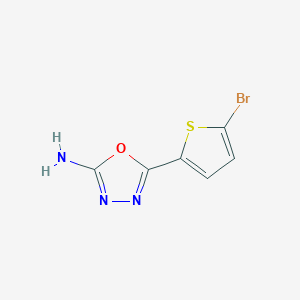



![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

